molecular formula C11H10N2O5 B8758598 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)butanedioic acid CAS No. 87202-81-1

2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)butanedioic acid

Cat. No. B8758598
CAS RN: 87202-81-1
M. Wt: 250.21 g/mol
InChI Key: NKGNKJDYTQUFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)butanedioic acid is a useful research compound. Its molecular formula is C11H10N2O5 and its molecular weight is 250.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)butanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)butanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87202-81-1

Product Name

2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)butanedioic acid

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

2-(2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)butanedioic acid

InChI

InChI=1S/C11H10N2O5/c14-8(15)5-6(11(17)18)9-10(16)12-7-3-1-2-4-13(7)9/h1-4,6,9H,5H2,(H,14,15)(H,17,18)

InChI Key

NKGNKJDYTQUFSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(N2C=C1)C(CC(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A hot solution of 80 g (2 moles) of sodium hydroxide in 200 ml of water is added in portions, while stirring, to a mixture of 341 g (2 moles) of the hydrochloride of imidazo[1,2-a]pyridin-2(3H)-one in 700 ml of water. Then, a solution of 250.7 g (2.16 moles) of maleic acid in 600 ml of water is added dropwise in such a manner that the internal temperature of the reaction mixture remains between 40° and 45° C. After 30 hours at room temperature (20°-25° C.) the mixture is cooled to 5° C., the resulting precipitate is filtered off, the filtrate is concentrated in vacuo to approximately half its volume, and the resulting product is filtered with suction. The combined residues are washed with a little cold methanol and dried in vacuo at 50° C. 400 g of 3-(1,2-dicarboxyethyl)-imidazo[1,2-a]pyridin-2(3H)-one having a melting point of 193° (decomposition) are obtained. The resulting product is stirred at room temperature for 6 hours with 650 ml of concentrated hydrochlorid acid. After cooling to 5° C., the precipitate is filtered off, the filtrate is concentrated in vacuo to approximately half its volume and the resulting product is filtered with suction. The combined residues are washed with acetone and dried in vacuo at 50° C. In this manner the hydrochloride of 3-(1,2-dicarboxyethyl)-imidazo[1,2-a]pyridin-2(3H)-one having a melting point of 205° C. (decomposition) is obtained.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
341 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
250.7 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

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